molecular formula C22H12BrClFNO3 B2446009 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide CAS No. 929514-15-8

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide

Cat. No.: B2446009
CAS No.: 929514-15-8
M. Wt: 472.69
InChI Key: GXBXNAUNECJXSM-UHFFFAOYSA-N
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Description

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Bromination: Introduction of a bromine atom into the benzofuran ring.

    Chlorobenzoylation: Attachment of a 4-chlorobenzoyl group to the benzofuran ring.

    Fluorination: Introduction of a fluorine atom into the benzamide structure.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different benzofuran derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide involves its interaction with specific molecular targets within biological systems. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide
  • N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-chlorobenzamide

Uniqueness

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, bioavailability, and ability to interact with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrClFNO3/c23-13-7-10-18-16(11-13)19(26-22(28)15-3-1-2-4-17(15)25)21(29-18)20(27)12-5-8-14(24)9-6-12/h1-11H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBXNAUNECJXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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